molecular formula C8H5NO2S B1322189 Thieno[2,3-c]pyridine-2-carboxylic acid CAS No. 478149-00-7

Thieno[2,3-c]pyridine-2-carboxylic acid

Cat. No.: B1322189
CAS No.: 478149-00-7
M. Wt: 179.2 g/mol
InChI Key: GHYPQAOXZUEFNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential as a scaffold for drug development, particularly as kinase inhibitors .

Biochemical Analysis

Biochemical Properties

Thieno[2,3-c]pyridine-2-carboxylic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of certain kinases. It has been shown to interact with enzymes such as GRK2 (G protein-coupled receptor kinase 2) and CDK8 (cyclin-dependent kinase 8). The interaction with these enzymes involves the binding of the thieno[2,3-c]pyridine moiety to the ATP-binding pocket of the kinases, thereby inhibiting their activity . This inhibition can modulate various signaling pathways, making this compound a valuable tool in biochemical research.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways by inhibiting kinases such as GRK2 and CDK8, which play roles in cell proliferation and differentiation . Additionally, this compound can alter gene expression and cellular metabolism by modulating the activity of these kinases. The inhibition of these enzymes can lead to changes in cell cycle progression and apoptosis, highlighting the potential therapeutic applications of this compound in cancer treatment .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding pocket of target kinases. This binding is facilitated by hydrogen bond interactions between the nitrogen atom in the pyridine ring and the backbone amide NH-group of the kinase . Additionally, the hydrogen in the 1-position of the thieno ring forms a loose hydrogen bond with a backbone carbonyl group. These interactions stabilize the binding of this compound to the kinase, leading to the inhibition of its activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that this compound can maintain its inhibitory effects on kinases, leading to sustained changes in cell signaling and function .

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied to determine its therapeutic potential and safety profile. Different dosages of the compound have been tested, revealing a dose-dependent response in terms of kinase inhibition and therapeutic effects . At higher doses, this compound has shown potential toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with kinases. The compound can influence metabolic flux by modulating the activity of enzymes involved in key metabolic processes . For instance, the inhibition of GRK2 and CDK8 can affect glucose metabolism and lipid synthesis, leading to changes in metabolite levels . These interactions highlight the potential of this compound as a modulator of metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These properties are crucial for its therapeutic efficacy and bioavailability.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with target kinases . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its inhibitory effects on kinases . This subcellular localization is essential for its role in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-c]pyridine-2-carboxylic acid typically involves the construction of the thiophene ring followed by the formation of the pyridine ring. One common method includes the cyclization of substituted pyrimidine-4-carboxylic acid derivatives . Another approach involves the use of 2-nitrothiophenes as starting materials, which are then reduced and cyclized to form the target compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: Thieno[2,3-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted thieno[2,3-c]pyridine derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Uniqueness: Thieno[2,3-c]pyridine-2-carboxylic acid stands out due to its specific binding interactions with kinase enzymes, making it a highly potent and selective inhibitor. Its unique structure allows for the development of derivatives with tailored properties for various therapeutic applications .

Properties

IUPAC Name

thieno[2,3-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-8(11)6-3-5-1-2-9-4-7(5)12-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYPQAOXZUEFNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621959
Record name Thieno[2,3-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478149-00-7
Record name Thieno[2,3-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thieno[2,3-c]pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Thieno[2,3-c]pyridine-2-carboxylic acid
Reactant of Route 3
Thieno[2,3-c]pyridine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Thieno[2,3-c]pyridine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Thieno[2,3-c]pyridine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Thieno[2,3-c]pyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.